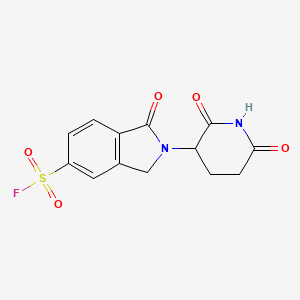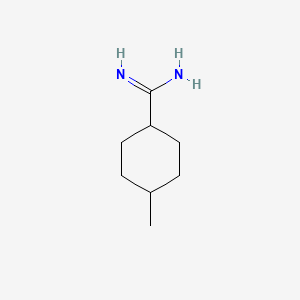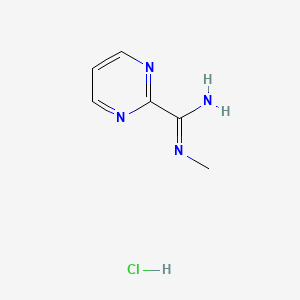
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol is an organic compound that features a bromine atom, a hydroxymethyl group, and a cyclopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol typically involves the bromination of 2-(1-(hydroxymethyl)cyclopropyl)phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the bromine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-Bromo-2-(1-(carboxymethyl)cyclopropyl)phenol.
Reduction: 2-(1-(hydroxymethyl)cyclopropyl)phenol.
Substitution: 5-Azido-2-(1-(hydroxymethyl)cyclopropyl)phenol.
科学的研究の応用
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl group adds rigidity to the molecule, influencing its binding affinity and specificity.
類似化合物との比較
2-(1-(Hydroxymethyl)cyclopropyl)phenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-(1-(hydroxymethyl)cyclopropyl)phenol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)aniline: Contains an amino group instead of a hydroxyl group, which can significantly alter its reactivity and interactions.
Uniqueness: 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature, combined with the hydroxymethyl and cyclopropyl groups, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
5-bromo-2-[1-(hydroxymethyl)cyclopropyl]phenol |
InChI |
InChI=1S/C10H11BrO2/c11-7-1-2-8(9(13)5-7)10(6-12)3-4-10/h1-2,5,12-13H,3-4,6H2 |
InChIキー |
OTIAGRPSVFOZQR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)C2=C(C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride](/img/structure/B13596121.png)
![(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13596123.png)










![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)
